molecular formula C8H10BrNO2 B6164430 (3-bromo-6-ethoxypyridin-2-yl)methanol CAS No. 1245647-88-4

(3-bromo-6-ethoxypyridin-2-yl)methanol

Cat. No.: B6164430
CAS No.: 1245647-88-4
M. Wt: 232.1
InChI Key:
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Description

(3-bromo-6-ethoxypyridin-2-yl)methanol is an organic compound with the molecular formula C8H10BrNO2 and a molecular weight of 232.08 g/mol . This compound is characterized by a pyridine ring substituted with a bromine atom at the 3-position, an ethoxy group at the 6-position, and a hydroxymethyl group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-bromo-6-ethoxypyridin-2-yl)methanol typically involves the bromination of 6-ethoxypyridin-2-ylmethanol. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position of the pyridine ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(3-bromo-6-ethoxypyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield (3-bromo-6-ethoxypyridin-2-yl)aldehyde or (3-bromo-6-ethoxypyridin-2-yl)carboxylic acid .

Scientific Research Applications

(3-bromo-6-ethoxypyridin-2-yl)methanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-bromo-6-ethoxypyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. These interactions can modulate biological pathways, leading to various effects depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-bromo-6-ethoxypyridin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1245647-88-4

Molecular Formula

C8H10BrNO2

Molecular Weight

232.1

Purity

95

Origin of Product

United States

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